![molecular formula C11H16O2S B13456022 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2913176-65-3](/img/structure/B13456022.png)
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique compound that features a bicyclo[1.1.1]pentane core with a thian-4-yl substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for aromatic rings, which can enhance the pharmacokinetic properties of drug candidates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-4-yl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical reactions, to construct the bicyclo[1.1.1]pentane core efficiently . The scalability of these methods allows for the production of significant quantities of the compound for further research and development.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions depend on the specific transformation being performed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity to biological targets. The thian-4-yl group may further modulate the compound’s reactivity and interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a pyrazin-2-yl group instead of a thian-4-yl group and has been studied for its potential in medicinal chemistry.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound lacks the thian-4-yl substituent but serves as a versatile building block for various chemical transformations.
Uniqueness
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the thian-4-yl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing innovative applications in various fields .
Eigenschaften
CAS-Nummer |
2913176-65-3 |
|---|---|
Molekularformel |
C11H16O2S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
3-(thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13) |
InChI-Schlüssel |
AZXWAYKZLVAKKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C23CC(C2)(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



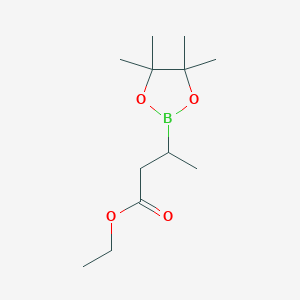
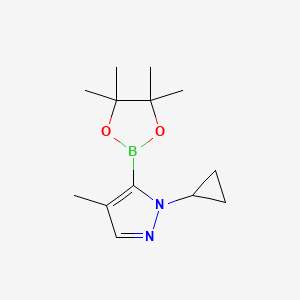
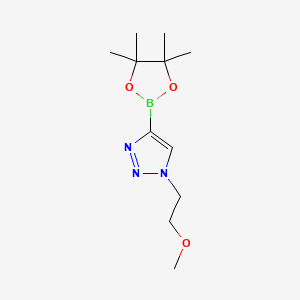
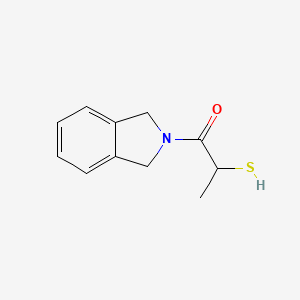
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)
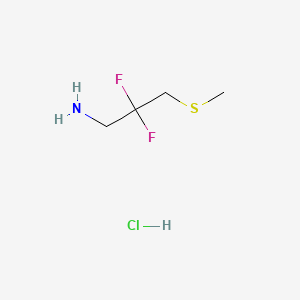
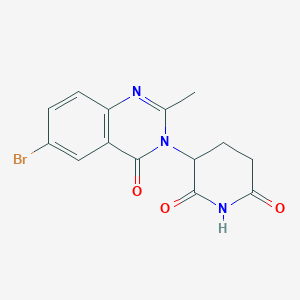
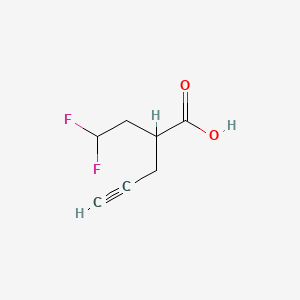

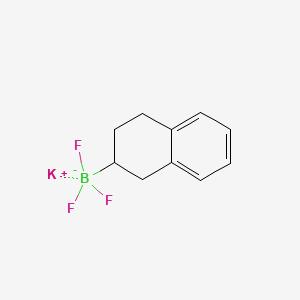
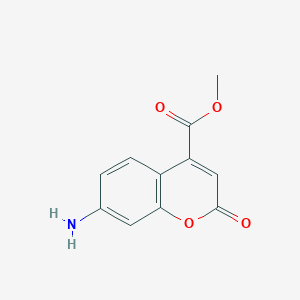
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
